molecular formula C5H2ClFN2O2 B13649984 3-Chloro-5-fluoro-2-nitropyridine

3-Chloro-5-fluoro-2-nitropyridine

Cat. No.: B13649984
M. Wt: 176.53 g/mol
InChI Key: VGHKMAWDEZYWRV-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-nitropyridine typically involves the nitration of 3-chloro-5-fluoropyridine. One common method includes the reaction of 3-chloro-5-fluoropyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 3-chloro-5-fluoro-2-aminopyridine.

    Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

3-Chloro-5-fluoro-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-nitropyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-5-nitropyridine
  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine
  • 2-Chloro-5-nitropyridine-3-carbonitrile
  • 2-Chloro-3-nitropyridine
  • 5-Chloro-2-nitropyridine
  • 4-Chloro-3-nitropyridine
  • 2-Chloro-4-nitropyridine

Uniqueness

3-Chloro-5-fluoro-2-nitropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties. The combination of these substituents with the nitro group enhances the compound’s reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C5H2ClFN2O2

Molecular Weight

176.53 g/mol

IUPAC Name

3-chloro-5-fluoro-2-nitropyridine

InChI

InChI=1S/C5H2ClFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H

InChI Key

VGHKMAWDEZYWRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)[N+](=O)[O-])F

Origin of Product

United States

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